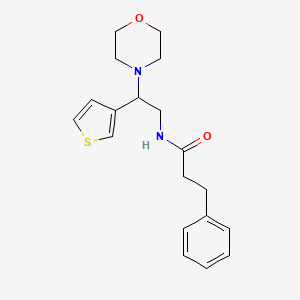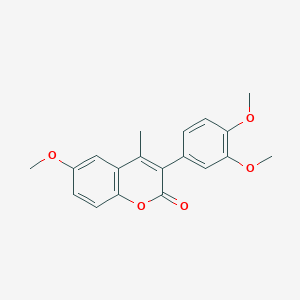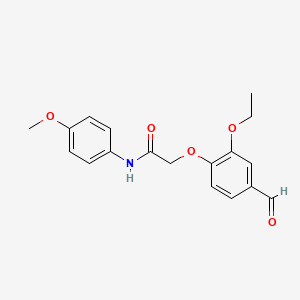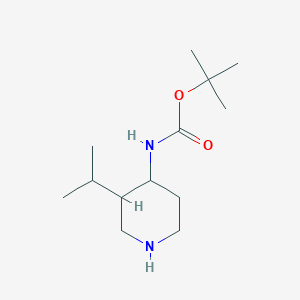
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
Synthesis analysis involves detailing the methods and procedures used to synthesize the compound. This can include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps involved in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), reactivity, etc .Applications De Recherche Scientifique
Radical-Based Reagents and Organic Transformations
The compound has been utilized in the creation of imidazole-based radicals, acting as a single electron transfer reagent. This was demonstrated by treating it with tetracyanoethylene and used in various organic transformations, such as activating aryl-halide bonds, alkene hydrosilylation, and catalyzing the reduction of CO2 to methoxyborane (Das et al., 2020).
Methoxycarbonylation Catalyst
The compound has shown efficacy in the methoxycarbonylation of aryl chlorides, catalyzed by palladium complexes. This process was particularly effective for strongly activated aryl chlorides, leading to the formation of various organic compounds (Jiménez-Rodríguez et al., 2005).
Host-Guest Complexation
In host-guest chemistry, a derivative of this compound was able to form stable complexes with bis(imidazolium) salts in certain solvent conditions, demonstrating potential in molecular recognition applications (Pan & Xue, 2014).
Green Chemistry and Catalysis
This compound has been used in green chemistry, specifically in the synthesis of various organic derivatives like triazolopyrimidine, quinazolinone, and biscoumarin. The use of a related dicationic molten salt demonstrated advantages like simple operation, absence of hazardous solvents, and reusability of the catalyst (Nazari et al., 2022).
Synthesis and Structural Analysis
Studies have detailed the synthesis and structural analysis of compounds related to 2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride. These works often focus on novel ring conversion reactions under various conditions, which are crucial in understanding the compound's reactivity and potential applications in synthetic chemistry (Shimizu et al., 1999).
Mécanisme D'action
Safety and Hazards
This involves understanding the toxicological properties of the compound. It includes its health hazards (acute and chronic toxicity, carcinogenicity, etc.), environmental hazards (biodegradability, bioaccumulation potential, ecotoxicity, etc.), and physical hazards (flammability, explosivity, etc.) .
Propriétés
IUPAC Name |
dimethyl 1,3-thiazolidin-3-ium-2,4-dicarboxylate;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMSOMGVNLBQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC([NH2+]1)C(=O)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2446337.png)








![Sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2446352.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2446357.png)